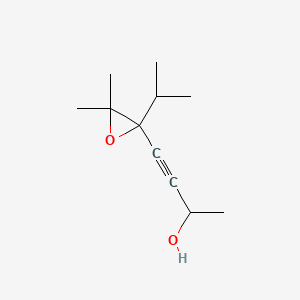![molecular formula C17H14N2O5S B13796252 1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- CAS No. 68227-71-4](/img/structure/B13796252.png)
1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of a naphthalene ring system substituted with a sulfonic acid group, an amino group, and a hydroxy group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent coupling reactions. Industrial production methods often involve the use of trichlorobenzene as a solvent and sodium carbonate for neutralization .
Análisis De Reacciones Químicas
1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups under specific conditions
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various naphthalenesulfonic acid derivatives.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research has shown its potential in inhibiting DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- involves its interaction with specific molecular targets. For instance, it inhibits the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound also interacts with DNA and RNA, affecting their replication and transcription processes .
Comparación Con Compuestos Similares
1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- can be compared with other similar compounds such as:
4-Amino-1-naphthalenesulfonic acid: Known for its use in dye production and as a reagent in analytical chemistry
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Utilized in spectrophotometric determinations and as a starting material for various derivatives
The uniqueness of 1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Número CAS |
68227-71-4 |
|---|---|
Fórmula molecular |
C17H14N2O5S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
7-[(4-aminobenzoyl)amino]-3-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H14N2O5S/c18-12-4-1-10(2-5-12)17(21)19-13-6-3-11-7-14(20)9-16(15(11)8-13)25(22,23)24/h1-9,20H,18H2,(H,19,21)(H,22,23,24) |
Clave InChI |
PZSWEZPRWRUNGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


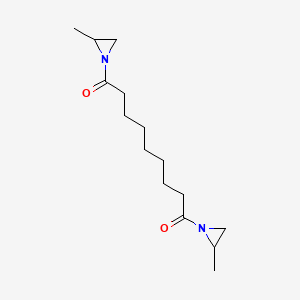
![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
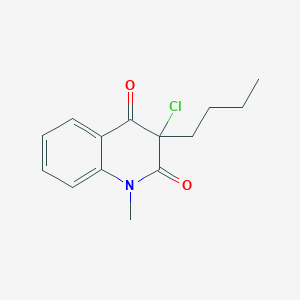
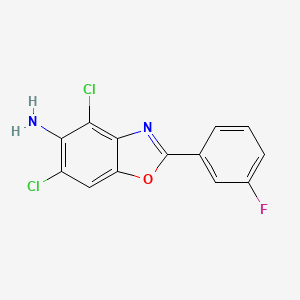
![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)


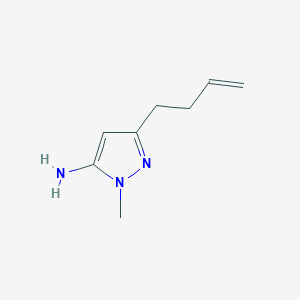
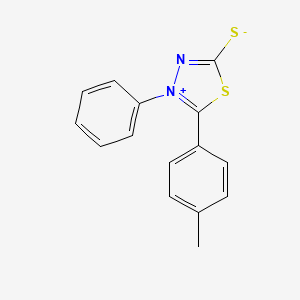

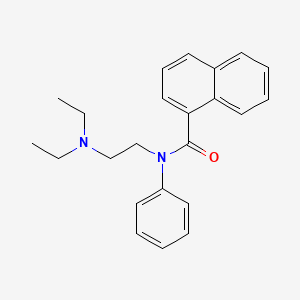
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
